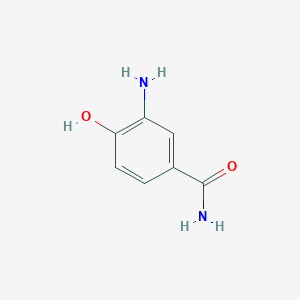
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide, also known as SM-130686, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the degradation of incretin hormones, which regulate glucose metabolism and insulin secretion. By inhibiting DPP-IV, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide increases the levels of these hormones and improves glucose metabolism. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been found to have other effects on cellular signaling pathways, including the inhibition of NF-κB and the activation of AMP-activated protein kinase (AMPK).
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide are diverse and depend on the specific experimental conditions. In general, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in a variety of cell types. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, the effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide on different cell types and in different experimental conditions need to be further investigated.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide for lab experiments include its unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments. In addition, this compound has been shown to have low toxicity and good stability in vitro and in vivo. However, the limitations of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide include its relatively low yield in the synthesis method and the need for further investigation of its effects on different cell types and in different experimental conditions.
Orientations Futures
There are many future directions for the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. Another direction is to further investigate its mechanism of action and effects on cellular signaling pathways. In addition, the synthesis method of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide could be optimized to improve the yield and reduce the cost of this compound. Overall, the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has the potential to lead to new insights into the regulation of cellular signaling pathways and the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves a series of chemical reactions, starting with the synthesis of pyridine-2-carboxylic acid. This acid is then reacted with 2-chloromethylpyridine to form an intermediate, which is then reacted with (S)-proline to form the final product. The yield of this synthesis method is reported to be around 30%, which is relatively low compared to other small molecules.
Applications De Recherche Scientifique
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of immune cells and may be useful in the treatment of autoimmune diseases. In cancer research, this compound has been found to have anti-tumor effects and may be useful in the development of new cancer therapies.
Propriétés
Numéro CAS |
121873-15-2 |
|---|---|
Nom du produit |
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(2S)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c15-10-5-4-9(14-10)11(16)13-7-8-3-1-2-6-12-8/h1-3,6,9H,4-5,7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
Clé InChI |
LLDCPXHOZIQGME-VIFPVBQESA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)NCC2=CC=CC=N2 |
SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
SMILES canonique |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



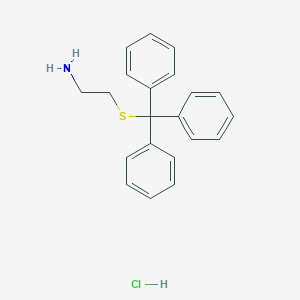
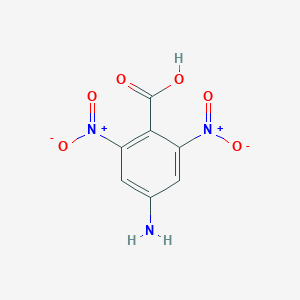
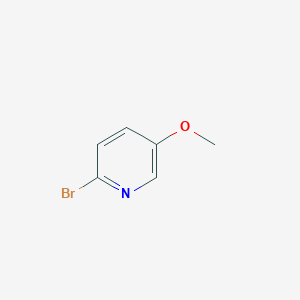
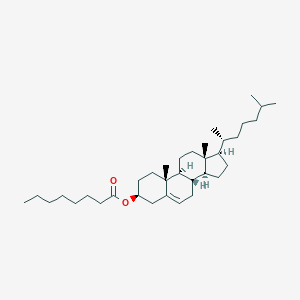

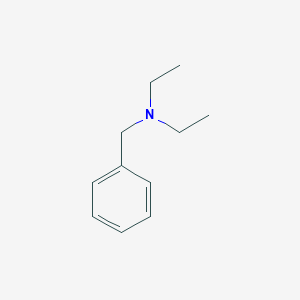

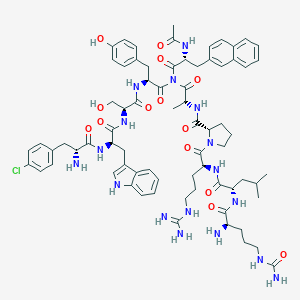
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

